molecular formula C16H30O3 B14446745 Acetic acid;11-methyltrideca-9,12-dien-1-ol CAS No. 73512-32-0

Acetic acid;11-methyltrideca-9,12-dien-1-ol

Katalognummer: B14446745
CAS-Nummer: 73512-32-0
Molekulargewicht: 270.41 g/mol
InChI-Schlüssel: ZHZORGVKQAXTAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;11-methyltrideca-9,12-dien-1-ol is a chemical compound with a unique structure that combines the properties of acetic acid and a long-chain alcohol with multiple double bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;11-methyltrideca-9,12-dien-1-ol typically involves the esterification of acetic acid with 11-methyltrideca-9,12-dien-1-ol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;11-methyltrideca-9,12-dien-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Acetic acid;11-methyltrideca-9,12-dien-1-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with cellular components.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of acetic acid;11-methyltrideca-9,12-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The presence of double bonds and the hydroxyl group allows for diverse chemical interactions, which can modulate the activity of biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid;11-methyltrideca-9,12-dien-1-ol is unique due to the presence of both acetic acid and a long-chain alcohol with multiple double bonds. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

73512-32-0

Molekularformel

C16H30O3

Molekulargewicht

270.41 g/mol

IUPAC-Name

acetic acid;11-methyltrideca-9,12-dien-1-ol

InChI

InChI=1S/C14H26O.C2H4O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15;1-2(3)4/h3,10,12,14-15H,1,4-9,11,13H2,2H3;1H3,(H,3,4)

InChI-Schlüssel

ZHZORGVKQAXTAH-UHFFFAOYSA-N

Kanonische SMILES

CC(C=C)C=CCCCCCCCCO.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.